N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Substitution Reactions:
Methoxylation: The methoxy group on the phenyl ring can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Hydrogenated isoxazole derivatives.
Substitution Products: Various substituted pyrimidine or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects or biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloropyrimidin-4-yl)-3-phenylisoxazol-5-amine: Lacks the methoxy group on the phenyl ring.
N-(2-Chloropyrimidin-4-yl)-3-(4-hydroxyphenyl)isoxazol-5-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine is unique due to the presence of both the 2-chloropyrimidin-4-yl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H11ClN4O2 |
---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H11ClN4O2/c1-20-10-4-2-9(3-5-10)11-8-13(21-19-11)17-12-6-7-16-14(15)18-12/h2-8H,1H3,(H,16,17,18) |
InChI Key |
AITRHDGVJKWKCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.